molecular formula C11H16N2O3 B1406825 Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate CAS No. 1425335-76-7

Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate

Cat. No. B1406825
CAS RN: 1425335-76-7
M. Wt: 224.26 g/mol
InChI Key: HROHETMZFUKGJM-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H16N2O3 . It is a solid substance and is used as a building block in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate involves the reaction of its dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea, followed by treatment with various allyl bromides .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate is characterized by a piperidine ring, which is a common structural motif in many pharmaceutical compounds . The compound also contains a cyano group (C#N), a carboxylate ester group (OC(=O)OC©©C), and a ketone group (C=O) within the piperidine ring .


Chemical Reactions Analysis

Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the cyano group can undergo transformations such as reduction to a primary amine or addition reactions with nucleophiles .


Physical And Chemical Properties Analysis

Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate is a solid substance . It has a molecular weight of 224.26 . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate is used in the stereoselective synthesis of piperidine derivatives, which are fused with oxygen heterocycles. These derivatives exhibit high stereoselectivity and can form stereochemically homogeneous N-unsubstituted fused bicyclic systems (Moskalenko & Boev, 2014).

Stereoselective Synthesis of Hydroxypiperidine

This compound is instrumental in the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. These syntheses yield cis isomers and can be transformed into trans isomers through specific reactions (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Preparation of Piperidine Derivatives

It serves as a precursor in the reaction leading to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are valuable synthons for the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).

Intermediate in Jak3 Inhibitor Synthesis

It is an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, showcasing its significance in medicinal chemistry (Chen Xin-zhi, 2011).

Synthesis of Propeller-shaped Compounds

This compound is used in synthesizing novel, propeller-shaped dispirotriheterocyclic compounds, with computational chemistry employed for analyzing their three-dimensional geometries (Carpenter et al., 2008).

Mechanism of Action

While the specific mechanism of action of Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate is not mentioned in the search results, compounds with similar structures are known to inhibit bacterial DNA gyrase .

Safety and Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear personal protective equipment/face protection .

properties

IUPAC Name

tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)6-8(13)7-12/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROHETMZFUKGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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